molecular formula C10H10Br2 B6156799 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene CAS No. 1226391-85-0

1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene

Cat. No. B6156799
CAS RN: 1226391-85-0
M. Wt: 290
InChI Key:
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Description

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene, also known as 1-bromo-4-(bromomethyl)cyclopropane, is a highly reactive, organobromine compound. It is a colourless, volatile liquid that is soluble in many organic solvents. It is used in a variety of laboratory experiments, including synthesis of other compounds and as a catalyst in organic reactions. In

Scientific Research Applications

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene has several scientific research applications. It has been used as a catalyst in a variety of organic reactions, including the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, it has been used in the synthesis of specialty chemicals, such as dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene is not fully understood. However, it is believed that the bromine atoms of the compound form an electrophilic center, which is attacked by an electron-rich nucleophile. This reaction results in the formation of a new carbon-bromine bond, which is the basis of the Friedel-Crafts alkylation reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene are not well understood. It is a volatile, highly reactive compound and is considered to be a potential irritant to the skin, eyes, and respiratory system. Therefore, it should be handled with caution and protective clothing should be worn when working with it.

Advantages and Limitations for Lab Experiments

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it an ideal catalyst for a variety of organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, it is soluble in many organic solvents, which makes it easy to work with.
The main limitation of using 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene in laboratory experiments is its potential to cause irritation to the skin, eyes, and respiratory system. Therefore, protective clothing and safety goggles should be worn when working with it. Additionally, it should be handled with caution and stored in a sealed container to avoid accidental spills.

Future Directions

The potential future directions of research related to 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and specialty chemicals. Additionally, further research could be done to explore the potential of using 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene as a catalyst in other organic reactions. Finally, research could be done to develop safer methods of handling and storing the compound to reduce the risk of irritation and accidental spills.

Synthesis Methods

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene can be synthesized in several ways. The most common method is through the reaction of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene(bromomethyl)cyclopropane with benzene in the presence of an acid catalyst. This reaction is known as the Friedel-Crafts alkylation and produces 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene[1-(bromomethyl)cyclopropyl]benzene as the major product. Other methods of synthesis include the reaction of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene(bromomethyl)cyclopropane with bromobenzene, or the reaction of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene(bromomethyl)cyclopropane with an alkene in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene involves the bromination of 1-cyclopropyl-4-methylbenzene followed by the reaction of the resulting product with bromomethane in the presence of a strong base.", "Starting Materials": [ "1-cyclopropyl-4-methylbenzene", "bromine", "bromomethane", "strong base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Bromination of 1-cyclopropyl-4-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromo-4-methylcyclohexa-2,5-diene.", "Step 2: Treatment of 1-bromo-4-methylcyclohexa-2,5-diene with bromomethane in the presence of a strong base such as sodium hydroxide to yield 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene." ] }

CAS RN

1226391-85-0

Product Name

1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene

Molecular Formula

C10H10Br2

Molecular Weight

290

Purity

95

Origin of Product

United States

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